2-(8-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide
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Overview
Description
2-(8-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include dichloromethane, lutidine, and tetrafluoroborate .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(8-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloromethyl group, using reagents like sodium azide or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(8-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(8-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide involves its interaction with specific molecular targets within the cell. It may inhibit certain enzymes or receptors, leading to altered cellular signaling pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in kinase inhibition and modulation of neurotransmitter systems .
Comparison with Similar Compounds
Similar Compounds
Indazole derivatives: Known for their anti-inflammatory and antimicrobial properties.
Phenoxy acetamide derivatives: Explored for their pharmacological activities, including anticancer and antiviral effects.
Uniqueness
What sets 2-(8-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide apart is its unique combination of functional groups, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Properties
IUPAC Name |
2-[8-[[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN7O3/c1-12-3-4-13(21)9-14(12)27-7-5-26(6-8-27)11-16-23-18-17(28(16)10-15(22)29)19(30)24-20(31)25(18)2/h3-4,9H,5-8,10-11H2,1-2H3,(H2,22,29)(H,24,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDWNVRIEWERKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC3=NC4=C(N3CC(=O)N)C(=O)NC(=O)N4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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